

Application Notes and Protocols for the MPAC Bioconductor Package

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MPAC

Cat. No.: B586662

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the installation and utilization of the **MPAC** (Multi-omic Pathway Analysis of Cells) Bioconductor package. **MPAC** is a computational framework designed to integrate multi-omic data, primarily Copy Number Alteration (CNA) and RNA-sequencing data, to infer pathway activities and identify patient subgroups with distinct molecular profiles.

Introduction to MPAC

MPAC is an R package that leverages prior biological knowledge from pathway databases to analyze multi-omic datasets. It aims to move beyond single-omic analyses to provide a more comprehensive understanding of cellular mechanisms, particularly in complex diseases like cancer. The core of **MPAC** is to determine the activation or repression state of genes based on their CNA and RNA expression levels. This information is then used to infer the activity of entire pathways, predict novel patient subgroups with distinct pathway alteration profiles, and identify key proteins that may have clinical relevance.[\[1\]](#)

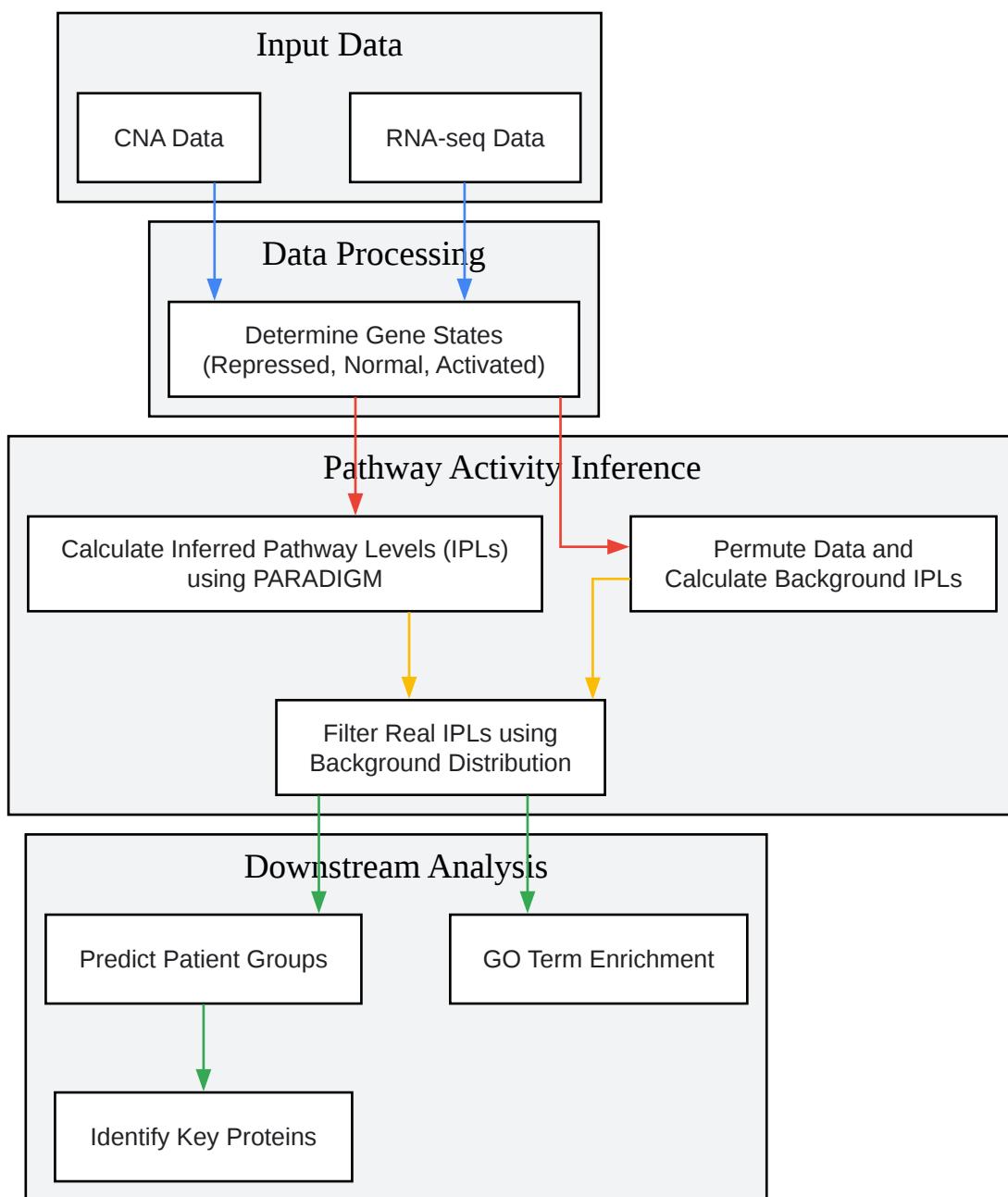
The **MPAC** workflow is a multi-step process that includes data preparation, inference of pathway activity, and downstream analysis to identify significant biological insights.

Installation

Prerequisites

Before installing the **MPAC** package, ensure you have a current version of R ($\geq 4.4.0$) and the Bioconductor package manager, BiocManager, installed.

To install BiocManager, open an R session and run the following commands:


MPAC Installation

Once BiocManager is installed, you can install the **MPAC** package from the Bioconductor repository with the following command:

This will install the **MPAC** package and all of its dependencies.

The MPAC Workflow

The **MPAC** workflow can be conceptualized as a series of interconnected steps, from initial data processing to the final identification of key biological features.

[Click to download full resolution via product page](#)

A high-level overview of the **MPAC** workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical **MPAC** analysis. It is essential to have your CNA and RNA-seq data pre-processed and formatted as described in the "Data Preparation" section.

Data Preparation

Properly formatted input data is crucial for a successful **MPAC** analysis. **MPAC** requires two main data types:

- Copy Number Alteration (CNA) Data: A matrix where rows represent genes and columns represent samples. The values should indicate the copy number status of each gene in each sample.
- RNA-sequencing Data: A matrix of normalized gene expression values (e.g., RSEM, FPKM, or TPM) where rows are genes and columns are samples.

Table 1: Input Data Summary

Data Type	Format	Rows	Columns	Values
CNA Data	Matrix	Genes	Samples	Numeric (e.g., GISTIC scores)
RNA-seq Data	Matrix	Genes	Samples	Numeric (normalized counts)

Step-by-Step Protocol

This protocol outlines the core functions of the **MPAC** package in their typical order of execution. For a complete, runnable example, please refer to the package vignette by running `browseVignettes("MPAC")` in your R session.

Step 1: Determine Gene States

The first step is to convert the continuous CNA and RNA-seq data into discrete states: repressed (-1), normal (0), or activated (1). This is a critical step as these states form the input for the pathway activity inference.

- Function: While **MPAC**'s vignette details the logic, the specific function for this initial data transformation is often part of the user's data preprocessing pipeline before using the core **MPAC** functions. The publication suggests using focal scores for CNA data to define states

and fitting a Gaussian distribution to normal samples' RNA-seq data to set thresholds for repressed, normal, and activated states.

Step 2: Run PARADIGM to Infer Pathway Levels

MPAC uses the PARADIGM algorithm to infer pathway activity levels (IPLs) from the discretized gene states. This requires an external installation of PARADIGM, which is available for Linux and macOS.

- Function: `runPrd()`
- Description: This function prepares the input files for PARADIGM and executes the algorithm. It needs to be run for both the actual data and the permuted data (for background distribution).
- Usage:

Step 3: Collect PARADIGM Results

After PARADIGM has finished running, the next step is to collect the inferred pathway levels.

- Functions: `colRealIPL()` and `colPermIPL()`
- Description: These functions read the output files from PARADIGM and collate the IPLs for the real and permuted data, respectively.
- Usage:

Step 4: Filter Inferred Pathway Levels

To distinguish true biological signals from noise, the IPLs from the real data are filtered against the background distribution of IPLs generated from the permuted data.

- Function: `fltByPerm()`
- Description: This function compares the real IPLs to the distribution of permuted IPLs and removes pathway activities that are likely to have occurred by chance.

- Usage:

Step 5: Cluster Samples and Identify Patient Subgroups

Based on the filtered pathway activity profiles, patients can be clustered into subgroups with distinct molecular characteristics.

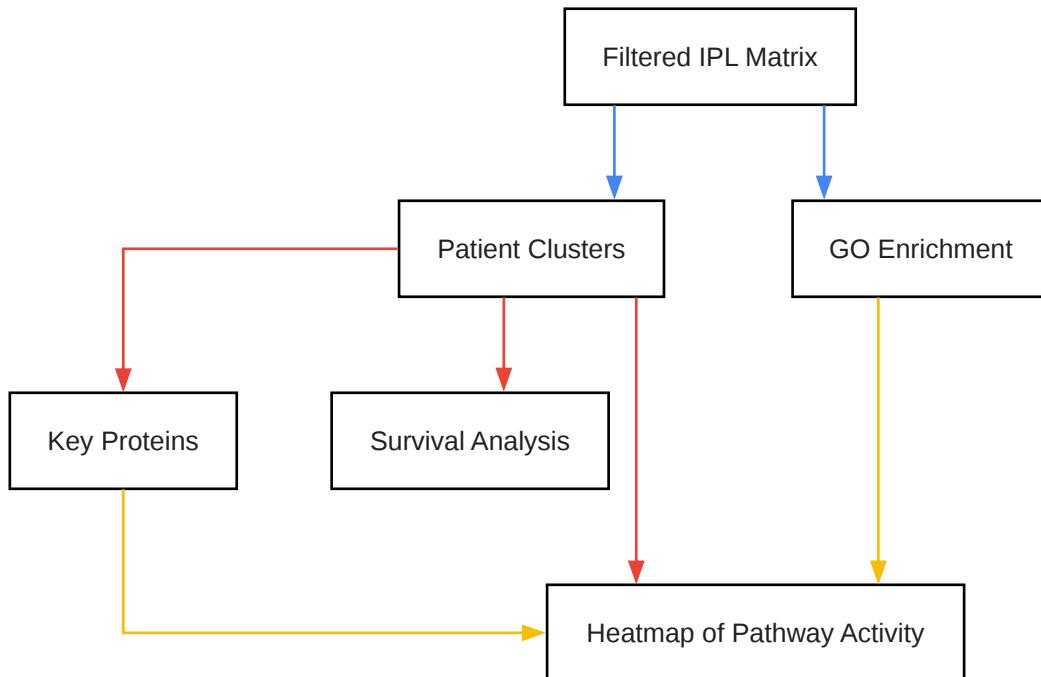
- Function:`clSamp()`
- Description: This function performs clustering on the filtered IPL matrix to identify patient subgroups.
- Usage:

Step 6: Identify Key Proteins and Pathways

Once patient subgroups are identified, **MPAC** provides functions to identify the key proteins and pathways that are differentially activated between the subgroups.

- Function:`idKeyPrt()`
- Description: This function identifies proteins whose pathway activities are significantly different between the identified patient clusters.
- Usage:

Step 7: Gene Ontology (GO) Enrichment Analysis


To understand the biological processes that are enriched in the identified patient subgroups, you can perform GO term enrichment analysis.

- Function:`ovrGMT()`
- Description: This function performs over-representation analysis using a user-provided GMT file of gene sets (e.g., GO terms).
- Usage:

Visualization of Results

MPAC includes several functions for visualizing the results of the analysis, which are crucial for interpretation.

Logical Relationship of Downstream Analysis

[Click to download full resolution via product page](#)

Logical flow of the downstream analysis in **MPAC**.

Visualizations can include heatmaps of pathway activities across patient clusters, survival plots to assess the clinical relevance of the identified subgroups, and network visualizations of key pathways. Please refer to the package vignette for specific plotting functions and their usage.

Conclusion

The **MPAC** Bioconductor package provides a powerful and comprehensive framework for the integrative analysis of multi-omic data. By following the protocols outlined in these application notes and consulting the detailed package vignette, researchers can leverage **MPAC** to uncover novel biological insights from their CNA and RNA-seq data, leading to a better understanding of disease mechanisms and the identification of potential therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GitHub - pliu55/MPAC: An R package to infer cancer pathway activities from multi-omic data [github.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the MPAC Bioconductor Package]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586662#installing-the-mpac-bioconductor-package>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com